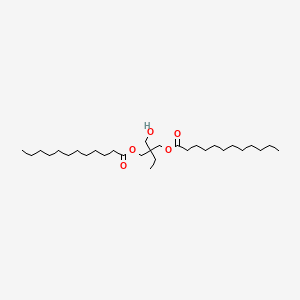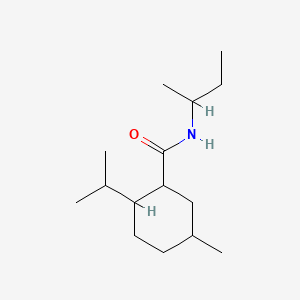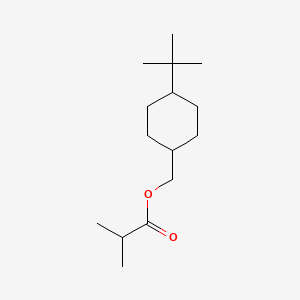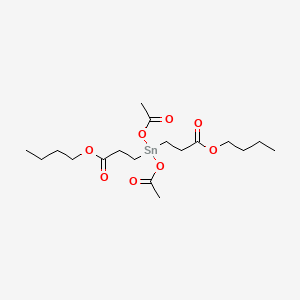
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide is a chemical compound with the molecular formula C20H22N2O5S2 and a molecular weight of 434.53 g/mol It is known for its unique structure, which includes a naphthalene core substituted with butyl, hydroxy, and phenyl groups, as well as two sulphonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide typically involves multi-step organic reactions The starting materials often include naphthalene derivatives, which undergo sulphonation to introduce sulphonamide groupsThe hydroxy group is usually introduced via hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphonamide groups can be reduced to amines.
Substitution: The butyl and phenyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating or arylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a naphthoquinone derivative, while reduction of the sulphonamide groups may produce a diamine derivative .
Wissenschaftliche Forschungsanwendungen
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide involves its interaction with specific molecular targets. The hydroxy and sulphonamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-Butyl-8-hydroxy-N6-methylnaphthalene-1,6-disulphonamide
- N1-Butyl-8-hydroxy-N6-ethylnaphthalene-1,6-disulphonamide
- N1-Butyl-8-hydroxy-N6-propylnaphthalene-1,6-disulphonamide
Uniqueness
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and phenyl groups, along with the hydroxy and sulphonamide functionalities, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
75935-43-2 |
|---|---|
Molekularformel |
C20H22N2O5S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
1-N-butyl-8-hydroxy-6-N-phenylnaphthalene-1,6-disulfonamide |
InChI |
InChI=1S/C20H22N2O5S2/c1-2-3-12-21-29(26,27)19-11-7-8-15-13-17(14-18(23)20(15)19)28(24,25)22-16-9-5-4-6-10-16/h4-11,13-14,21-23H,2-3,12H2,1H3 |
InChI-Schlüssel |
CPJZPQGYJGXNTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)










